5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol
CAS No.: 40277-39-2
Cat. No.: VC1982930
Molecular Formula: C10H10N2S2
Molecular Weight: 222.3 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol - 40277-39-2](/images/structure/VC1982930.png)
Specification
CAS No. | 40277-39-2 |
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Molecular Formula | C10H10N2S2 |
Molecular Weight | 222.3 g/mol |
IUPAC Name | 5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |
Standard InChI | InChI=1S/C10H10N2S2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13) |
Standard InChI Key | KUZMWCUBXLBJQY-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(S2)N=CNC3=S |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=CNC3=S |
Introduction
Chemical Structure and Properties
Structural Characteristics
5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol possesses a complex heterocyclic structure featuring three fused ring systems: a tetrahydrobenzene ring, a thiophene ring, and a pyrimidine ring with a thiol group at position 4. This arrangement creates a tricyclic scaffold that serves as a foundation for developing various bioactive derivatives. The presence of the thiol group at the 4-position is particularly significant as it provides a reactive site for further functionalization, enabling the creation of diverse analogs with potentially enhanced biological activities.
Physical and Chemical Properties
The compound exhibits distinct physical and chemical characteristics that are instrumental in understanding its behavior in various chemical and biological systems. Table 1 summarizes the key physical and chemical properties of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol.
Table 1: Physical and Chemical Properties of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol
Spectroscopic and Structural Identification
Modern analytical techniques provide definitive structural information for 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol. The compound can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. The structural identifiers listed in Table 2 are valuable for the unambiguous identification of this compound.
Table 2: Structural Identifiers of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol
Synthesis Methods
Classical Synthetic Routes
The synthesis of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol typically follows a multi-step approach starting from readily available precursors. One established synthetic route begins with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a key intermediate. This intermediate undergoes cyclization with formamide to produce 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, which is subsequently converted to the corresponding thiol derivative through thionation reactions .
A detailed stepwise synthesis can be outlined as follows:
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Preparation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Cyclization with formamide to form the pyrimidine ring
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Conversion of the resulting 4(3H)-one derivative to the corresponding chloro compound using phosphorus oxychloride
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Nucleophilic substitution with an appropriate sulfur-containing reagent to introduce the thiol group at position 4
Modern Synthetic Approaches
Recent advancements in synthetic methodologies have led to more efficient routes for the preparation of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol and its derivatives. These modern approaches often emphasize improved yields, higher purity, and more environmentally friendly conditions. One such approach involves the direct cyclization of appropriately substituted thiophene precursors with thiourea or related reagents to construct the pyrimidine ring with the thiol functionality already in place.
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to achieve optimal yields and purity. Catalysts may be employed to facilitate specific steps in the synthesis process, particularly for the construction of the thiophene ring and its fusion with the tetrahydrobenzene moiety.
Microwave-assisted synthesis represents another modern approach that significantly reduces reaction times while maintaining or even improving yields. This method is particularly valuable for the cyclization steps involved in forming the pyrimidine ring, as it provides more uniform heating and can minimize side reactions associated with prolonged heating using conventional methods.
Purification and Characterization
Following synthesis, purification of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol typically involves recrystallization from appropriate solvents, column chromatography, or a combination of these techniques. The purified compound can be characterized using various analytical methods, with melting point determination serving as a preliminary purity indicator. Spectroscopic analysis, including NMR, mass spectrometry, and IR spectroscopy, provides definitive structural confirmation and purity assessment.
Chemical Reactivity and Derivatives
Reactivity of the Thiol Group
The thiol (-SH) group at position 4 represents a key reactive site in 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol, enabling various chemical transformations that can produce derivatives with potentially enhanced biological activities. The thiol group can participate in several types of reactions, including:
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Oxidation to form disulfides or higher oxidation states like sulfonic acids
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Alkylation to form thioethers
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Acylation to produce thioesters
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Metal complexation through the sulfur atom
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Nucleophilic substitution reactions
These reactions provide versatile pathways for structural modification and the development of novel compounds with potentially improved pharmacological profiles. The nucleophilic character of the thiol group makes it particularly reactive toward electrophilic reagents, offering opportunities for selective functionalization .
Notable Derivatives and Their Synthesis
Several derivatives of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol have been synthesized and studied for their biological activities. One important class includes the 4-hydrazino derivatives, which can be prepared by treating 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with hydrazine hydrate. These hydrazino derivatives serve as versatile intermediates for the synthesis of Schiff bases and other nitrogen-containing compounds with enhanced biological activities .
Another significant class comprises the 2-substituted derivatives, where various functional groups are introduced at position 2 of the pyrimidine ring. These compounds often display modified biological profiles compared to the parent compound and can be synthesized through appropriate modifications of the starting materials prior to ring closure .
The morpholine-containing derivatives, such as 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol, represent another important class with potential pharmaceutical applications. These compounds typically exhibit improved solubility profiles and different biological activities compared to the parent molecule.
Biological Activities
Antimicrobial Properties
5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol and its derivatives have demonstrated significant antimicrobial activities against various pathogens. The thiol group plays a crucial role in this activity, as it can establish covalent bonds with pivotal enzymes crucial for microbial sustenance, thereby impeding their functionality . Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
These findings highlight the potential of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol and its derivatives as leads for the development of novel antimicrobial agents, particularly in the context of emerging antimicrobial resistance.
Structure-Activity Relationships
Key Structural Features
Analysis of structure-activity relationships for 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol and its derivatives reveals several key structural features that influence biological activities. The tricyclic scaffold, consisting of fused tetrahydrobenzene, thiophene, and pyrimidine rings, provides a rigid framework that influences molecular recognition and binding to biological targets. The thiol group at position 4 serves as a key reactive site and contributes significantly to various biological activities, particularly antimicrobial effects .
Research Applications and Future Directions
Medicinal Chemistry Applications
5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol serves as a valuable scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents. Its versatile structure, particularly the reactive thiol group, allows for various modifications that can generate diverse libraries of compounds for biological screening.
Current applications focus primarily on antimicrobial and anticancer research, though the compound's potential extends to other therapeutic areas, including analgesic and anti-inflammatory agents. The ongoing investigation of structure-activity relationships continues to provide insights into the design of optimized derivatives with improved efficacy, selectivity, and pharmacokinetic properties .
Future Research Directions
Several promising research directions can be identified for 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol and its derivatives:
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Further exploration of antimicrobial activities, particularly against drug-resistant pathogens
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Detailed mechanistic studies to elucidate the modes of action in various biological systems
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Development of targeted anticancer agents based on this scaffold
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Investigation of potential applications in other therapeutic areas, such as cardiovascular or neurological disorders
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Exploration of novel drug delivery systems to address solubility and bioavailability challenges
These research directions hold promise for advancing our understanding of this compound and expanding its potential applications in medicinal chemistry and drug discovery.
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